2-Biphenyl-4-yl-piperazine
CAS No.: 105242-10-2
Cat. No.: VC20743508
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105242-10-2 |
|---|---|
| Molecular Formula | C16H18N2 |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | 2-(4-phenylphenyl)piperazine |
| Standard InChI | InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
| Standard InChI Key | QUINYTMXFWCKTN-UHFFFAOYSA-N |
| SMILES | C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Basic Identification
2-Biphenyl-4-yl-piperazine is a synthetic organic compound with the molecular formula C16H18N2 . This compound features a piperazine ring with a biphenyl substituent at the 4-position. The systematic nomenclature identifies the compound's key structural components: the piperazine heterocycle and the biphenyl aromatic system.
Structural Details
The structure of 2-Biphenyl-4-yl-piperazine consists of a six-membered piperazine ring connected to a biphenyl moiety. The biphenyl group itself consists of two phenyl rings directly bonded to each other, creating a rigid, extended aromatic system. This particular arrangement contributes significantly to the compound's physicochemical properties and potential biological activities .
Table 1: Chemical Identifiers for 2-Biphenyl-4-yl-piperazine
| Parameter | Value |
|---|---|
| CAS Number | 105242-10-2 |
| Molecular Formula | C16H18N2 |
| Molecular Weight | 238.33 g/mol |
| InChI | InChI=1/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
Physical and Chemical Properties
Physical Characteristics
2-Biphenyl-4-yl-piperazine typically exists as a solid at room temperature with a melting point range of 156-159°C . The compound demonstrates sensitivity to air exposure, suggesting potential oxidative degradation under ambient conditions . The presence of the biphenyl group enhances the compound's lipophilicity, which significantly influences its pharmacokinetic profile and potential bioavailability in biological systems .
Chemical Reactivity
As a piperazine derivative, 2-Biphenyl-4-yl-piperazine possesses basic nitrogen atoms that can participate in various chemical reactions, including nucleophilic substitutions, alkylations, and acylations. The compound's reactivity is influenced by both the piperazine and biphenyl moieties, with the latter contributing to aromatic substitution reactions typical of biphenyl systems .
Synthesis and Production Methods
Synthetic Approaches
Pharmacological Properties and Mechanisms
Receptor Interactions
Piperazine derivatives similar to 2-Biphenyl-4-yl-piperazine have demonstrated interactions with various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems . These interactions are largely governed by the compound's structural features, with the biphenyl group potentially enhancing binding to hydrophobic pockets within receptor proteins .
Research on related compounds has indicated that the positioning of the biphenyl group relative to the piperazine ring plays a critical role in determining receptor selectivity and binding affinity . For instance, studies on dopamine D2/D3 receptors suggest that the nature of binding pockets that accommodate N-aryl substitutions in piperazine rings significantly influences receptor subtype selectivity .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on compounds containing biphenyl and piperazine moieties have revealed important insights regarding their pharmacological activities. The optimization of linker length between key structural components has been shown to significantly impact receptor selectivity and binding affinity .
For instance, research has demonstrated that a two-methylene linker length is optimal for hybrid derivatives involving piperazine structures, contrasting with the four-methylene length required for optimal affinity and selectivity in other D3 receptor antagonists . Such findings highlight the importance of precise structural features in determining the pharmacological profiles of these compounds.
Current Research Findings
Pharmacological Activity Studies
Recent investigations into compounds containing biphenyl-piperazine structures have revealed significant anti-dopaminergic and anti-serotonergic activities . For example, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) and related derivatives have demonstrated promising results in behavioral models relevant to antipsychotic activity .
Table 2: Pharmacological Activities of Biphenyl-Piperazine Derivatives
| Compound | Structural Features | Observed Activity | Model |
|---|---|---|---|
| Biphenyl-piperazine derivatives | Biphenyl moiety linked with aryl piperazine | Anti-dopaminergic and anti-serotonergic activity | Behavioral models |
| 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Methoxy substitution | Enhanced antipsychotic activity | Behavioral models |
Computational Studies
Computational approaches, including quantitative structure-activity relationship (QSAR) analysis and descriptor-based similarity studies, have been employed to further understand the pharmacological profiles of biphenyl-piperazine derivatives . These studies provide valuable insights into the structural determinants of biological activity and help guide the rational design of novel compounds with enhanced efficacy and selectivity profiles.
Future Research Directions
Targeted Drug Development
The structural versatility of 2-Biphenyl-4-yl-piperazine offers significant opportunities for derivatization aimed at enhancing therapeutic properties and addressing specific medical conditions. Future research directions could focus on optimizing the substituents on both the piperazine and biphenyl moieties to enhance receptor selectivity and improve pharmacokinetic properties .
Expanded Pharmacological Profiling
While current research has identified potential interactions with dopaminergic and serotonergic systems, a more comprehensive evaluation of 2-Biphenyl-4-yl-piperazine's interactions with other neurotransmitter systems could reveal additional therapeutic applications. Expanded pharmacological profiling using advanced receptor binding assays and functional studies would provide valuable insights into the compound's full spectrum of biological activities .
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